molecular formula C18H27N3O4S B15353066 (1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate

(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate

Cat. No.: B15353066
M. Wt: 381.5 g/mol
InChI Key: QMYKWNYBSBURDT-VBWUIIQKSA-N
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Description

This compound is a stereochemically complex molecule featuring a cyclohexyl ester linked to a 1,3-oxathiolane ring, which is further substituted with a 4-amino-2-oxopyrimidinyl group. Its stereochemistry (1S,2R,5S on the cyclohexyl moiety and 2R,5S on the oxathiolane) is critical for its biological interactions, particularly in antiviral or enzyme-targeting applications.

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15-,17+/m0/s1

InChI Key

QMYKWNYBSBURDT-VBWUIIQKSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)N3C=CC(=NC3=O)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Pyrimidine Substituents

  • Compound A: (2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate (CAS: 764659-72-5) Structural Difference: Incorporates a 5-fluoro group on the pyrimidine ring. Impact: Fluorination enhances metabolic stability and bioavailability by reducing enzymatic degradation. This modification also increases lipophilicity, improving membrane permeability . Safety: Higher acute toxicity (H302+H312+H332: harmful if swallowed, inhaled, or in contact with skin) compared to the non-fluorinated parent compound .
  • Compound B: (1'S,2'R,5'S)-2-Isopropyl-5-methylcyclohexyl (2S,5R)-5-(4-acetamido-2-oxo-1,2-dihydropyrimidine)-1'-yl-1,3-oxathiolane (30) Structural Difference: Substitutes the 4-amino group with 4-acetamido. However, it could improve solubility in organic solvents during synthesis .

Analogues with Modified Ester Groups

  • Compound C : (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl (2S,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate (CAS: 147126-68-9)

    • Structural Difference : Replaces the pyrimidinyl group with an acetyloxy substituent on the oxathiolane.
    • Impact : The acetyloxy group serves as a prodrug feature, enabling controlled release of active metabolites in vivo. This enhances pharmacokinetics but may require additional metabolic steps for activation .
  • Compound D: (1R,2S,5R)-Menthyl-(2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate (CAS: 147027-10-9) Structural Difference: Uses a menthyl group instead of the 5-methyl-2-(1-methylethyl)cyclohexyl ester. However, it may also elevate cytotoxicity risks .

Key Research Findings

Fluorination Trade-offs : While 5-fluoro substitution (Compound A) improves metabolic stability, it introduces higher toxicity risks, necessitating careful dose optimization .

Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., menthyl vs. cyclohexyl esters) significantly alter lipophilicity and toxicity profiles .

Prodrug Viability : Acetyloxy derivatives (Compound C) demonstrate delayed release kinetics, making them suitable for sustained-action formulations .

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